molecular formula C23H20N6O3 B10837173 N-[3-({5-[2-(3-hydroxypropyl)-2H-tetrazol-5-yl]pyridin-3-yl}ethynyl)phenyl]-3-methyl-2-furamide

N-[3-({5-[2-(3-hydroxypropyl)-2H-tetrazol-5-yl]pyridin-3-yl}ethynyl)phenyl]-3-methyl-2-furamide

Cat. No.: B10837173
M. Wt: 428.4 g/mol
InChI Key: OGVARLFWIBVKET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of US9650366, 9 involves multiple steps, including the formation of the cyanoacrylamide scaffold. The specific synthetic routes and reaction conditions are detailed in various patents and scientific literature. Typically, the synthesis involves the use of commercially available starting materials and reagents, followed by purification steps to obtain the final product .

Industrial Production Methods

Industrial production of US9650366, 9 follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and purity. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Quality control measures, such as High-Performance Liquid Chromatography (HPLC), are employed to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

US9650366, 9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of US9650366, 9, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

US9650366, 9 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of US9650366, 9 involves its interaction with the Cys481 residue near the ATP pocket of the enzyme. This interaction inhibits the enzyme’s activity by blocking ATP binding, thereby preventing phosphorylation events essential for cellular signaling. The compound’s cysteine-reactive scaffold is crucial for its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to US9650366, 9 include other kinase inhibitors with cyanoacrylamide scaffolds, such as ibrutinib and acalabrutinib. These compounds share structural similarities but differ in their specific interactions with target enzymes and their pharmacokinetic properties .

Uniqueness

US9650366, 9 is unique due to its reversible inhibition mechanism and long target residency time, which enhances its in vivo efficacy. Its good aqueous solubility and oral bioavailability also distinguish it from other kinase inhibitors .

Conclusion

US9650366, 9 is a versatile compound with significant applications in scientific research and potential therapeutic uses. Its unique structure and mechanism of action make it a valuable tool in the study of kinase inhibition and drug development.

Properties

Molecular Formula

C23H20N6O3

Molecular Weight

428.4 g/mol

IUPAC Name

N-[3-[2-[5-[2-(3-hydroxypropyl)tetrazol-5-yl]pyridin-3-yl]ethynyl]phenyl]-3-methylfuran-2-carboxamide

InChI

InChI=1S/C23H20N6O3/c1-16-8-11-32-21(16)23(31)25-20-5-2-4-17(13-20)6-7-18-12-19(15-24-14-18)22-26-28-29(27-22)9-3-10-30/h2,4-5,8,11-15,30H,3,9-10H2,1H3,(H,25,31)

InChI Key

OGVARLFWIBVKET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC=CC(=C2)C#CC3=CC(=CN=C3)C4=NN(N=N4)CCCO

Origin of Product

United States

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